Direct Comparison of αvβ3 Integrin Binding Affinity: Cyclo(RGDfC) vs. c(RGDfK)
In a standardized, cell-free ELISA-like solid phase binding assay, Cyclo(RGDfC) demonstrated a significantly higher affinity for the αvβ3 integrin receptor compared to the widely used analog c(RGDfK) [1]. This head-to-head comparison, conducted under identical conditions, reveals a nearly 7-fold difference in potency, providing a strong quantitative basis for selecting Cyclo(RGDfC) when maximizing targeting efficiency is paramount [1].
| Evidence Dimension | Binding Affinity to Integrin αvβ3 |
|---|---|
| Target Compound Data | IC50 = 0.15 nM (150 pM) |
| Comparator Or Baseline | c(RGDfK): IC50 = 1.0 nM (1000 pM) |
| Quantified Difference | 6.7-fold higher affinity for Cyclo(RGDfC) (0.15 nM vs. 1.0 nM) |
| Conditions | Homogenous ELISA-like solid phase binding assay for αvβ3 integrin. |
Why This Matters
This quantitative affinity difference directly impacts the dose required for effective receptor binding in competitive environments, making Cyclo(RGDfC) a superior choice for applications requiring high sensitivity, such as targeted imaging or potent integrin antagonism.
- [1] Kapp, T. G., et al. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Scientific Reports, 2017, 7, 39805. DOI: 10.1038/srep39805. Data extracted from Figure 2 / Supplementary Table. View Source
